
1,1,2,2,3,3-Hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H4F6. This compound is characterized by the presence of six fluorine atoms attached to a butane backbone. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexafluorobutane typically involves the telomerization of chlorotrifluoroethylene. This process produces 1,1,3,4-tetrachlorohexafluorobutane, which is then further processed to yield the desired compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles, utilizing advanced chemical engineering techniques to scale up the synthesis process while maintaining efficiency and safety .
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexafluorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various fluorinated by-products.
Reduction: Reduction reactions can also be performed, although they are less common due to the stability of the fluorinated bonds.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts that facilitate the breaking and forming of bonds. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexafluorobutane has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in certain biological studies, particularly those involving fluorinated molecules and their interactions with biological systems.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3-Hexafluorobutane exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds .
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:
1,1,2,3,3,4-Hexafluorobutane: This compound has a slightly different arrangement of fluorine atoms, leading to variations in its chemical properties and reactivity.
1,1,1,2,3,3-Hexafluorobutane:
1,1,3,4-Tetrachlorohexafluorobutane: This compound is an intermediate in the synthesis of this compound and has distinct properties due to the presence of chlorine atoms.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts unique chemical properties that are valuable in various applications.
Propiedades
Número CAS |
119450-66-7 |
|---|---|
Fórmula molecular |
C4H4F6 |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c1-3(7,8)4(9,10)2(5)6/h2H,1H3 |
Clave InChI |
NNPCTYMKWGZEIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


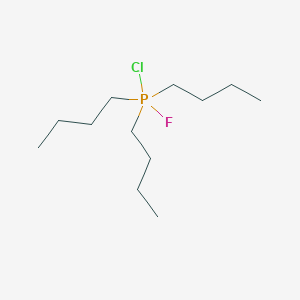
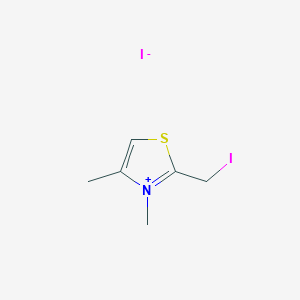
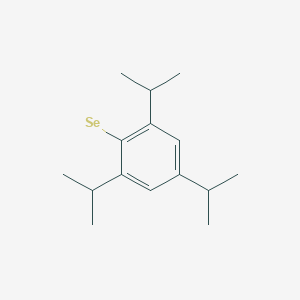
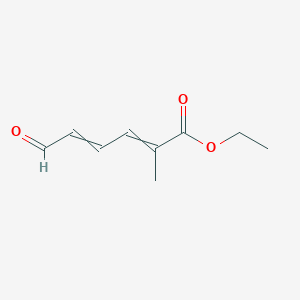
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
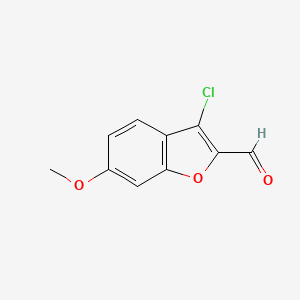
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
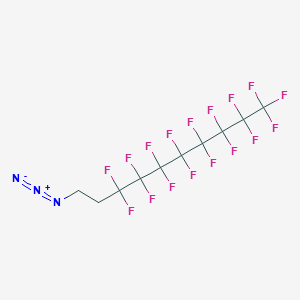
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
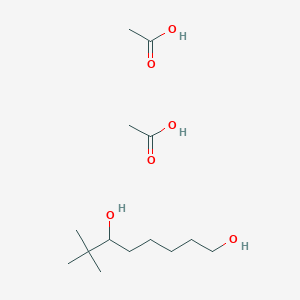
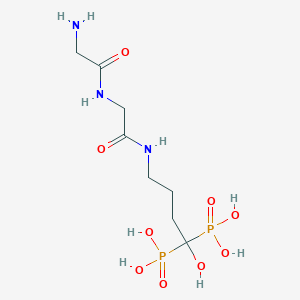
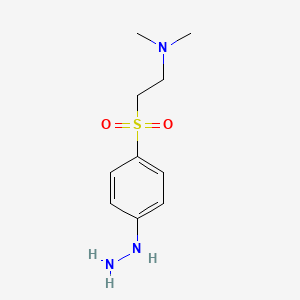
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
